Ethyl 4-chloro-3-nitrobenzoate
Overview
Description
Ethyl 4-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It has a molecular weight of 229.62 . The compound appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-3-nitrobenzoate can be efficiently achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-3-nitrobenzoate consists of a benzene ring substituted with a nitro group (-NO2), a chloro group (-Cl), and an ethyl ester group (-COOC2H5) .Physical And Chemical Properties Analysis
Ethyl 4-chloro-3-nitrobenzoate is a white to yellow powder or crystals . It has a molecular weight of 229.62 . The compound is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound is a precursor in the synthesis of local anesthetics like benzocaine. The ester group and the nitro functionality allow for a two-step synthesis involving reduction and esterification, which is a valuable process in pharmaceutical manufacturing .
Flow Chemistry Applications
In the field of flow chemistry, ethyl 4-chloro-3-nitrobenzoate is utilized to optimize reaction conditions. Its conversion to other compounds in a continuous-flow system can be studied to enhance efficiency and selectivity, which is beneficial for industrial-scale chemical production .
Safety and Hazards
Ethyl 4-chloro-3-nitrobenzoate is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
It contains a nitro group (−NO2), which is a hybrid of two equivalent resonance structures . This group can participate in various chemical reactions, including nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Nitro compounds can participate in various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloro-3-nitrobenzoate is limited. Its molecular weight is 229.62 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-chloro-3-nitrobenzoate. For instance, its storage temperature is room temperature , suggesting that temperature could affect its stability. Moreover, it is a white to yellow powder or crystals , which might influence its solubility and hence its action and efficacy
properties
IUPAC Name |
ethyl 4-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLZRQIUGDTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361481 | |
Record name | ethyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16588-16-2 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16588-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 4-chloro-3-nitrobenzoate?
A1: The molecule of Ethyl 4-chloro-3-nitrobenzoate (C9H8ClNO4) exhibits an intramolecular C—H⋯O hydrogen bond, leading to a planar five-membered ring. This ring is nearly coplanar with the adjacent six-membered ring, with a dihedral angle of 4.40 (3)° between them []. Additionally, the crystal structure reveals intermolecular C—H⋯O hydrogen bonds linking individual molecules [].
Q2: Where can I find the publication containing this research?
A2: You can access the publication through the provided Semantic Scholar link: [].
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